REACTION_CXSMILES
|
[C:1]([O:6][CH2:7][CH:8]=[CH2:9])(=[O:5])C(C)C.[C:10]([O:14]CC=C)(=[O:13])[CH2:11][CH3:12]>>[C:1]1(=[O:5])[O:6][CH2:7][CH2:8][CH2:9]1.[CH:12]([CH2:11][C:10]([OH:14])=[O:13])=[CH2:1]
|
Name
|
|
Quantity
|
128 g
|
Type
|
reactant
|
Smiles
|
C(C(C)C)(=O)OCC=C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC)(=O)OCC=C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCO1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 19.1 g |
Name
|
|
Type
|
product
|
Smiles
|
C(=C)CC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.6 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |